![molecular formula C13H9N3O3S B14313248 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol CAS No. 111962-91-5](/img/structure/B14313248.png)
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and an amino group linked to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol typically involves the following steps:
Nitration of 2-aminobenzenethiol: The starting material, 2-aminobenzenethiol, undergoes nitration to introduce the nitro group at the 6th position.
Cyclization: The nitrated product is then subjected to cyclization to form the benzothiazole ring.
Coupling with Phenol: The final step involves coupling the benzothiazole derivative with phenol under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of catalysts like samarium triflate can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Reagents like halogens and alkylating agents can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Materials Science: The compound can be used in the development of fluorescent probes and optical materials.
Biological Research: It serves as a ligand in metal chelation studies and has shown potential as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the cell wall in Mycobacterium tuberculosis . The nitro group plays a crucial role in its activity by undergoing reduction to form reactive intermediates that interact with the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-nitrobenzothiazole: Similar structure but lacks the phenol moiety.
4-[(6-Nitro-1,3-benzothiazol-2-yl)diazenyl]phenol: Contains a diazenyl group instead of an amino group.
N-Methyl-2-{4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1H-pyrazol-1-yl}acetamide: Contains a pyrazole ring and an acetamide group
Uniqueness
4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol is unique due to the presence of both a nitro group and a phenol moiety, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential as an enzyme inhibitor make it a valuable compound in various research fields.
Propriétés
Numéro CAS |
111962-91-5 |
|---|---|
Formule moléculaire |
C13H9N3O3S |
Poids moléculaire |
287.30 g/mol |
Nom IUPAC |
4-[(6-nitro-1,3-benzothiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C13H9N3O3S/c17-10-4-1-8(2-5-10)14-13-15-11-6-3-9(16(18)19)7-12(11)20-13/h1-7,17H,(H,14,15) |
Clé InChI |
AVNFDFNLPLSLBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B14313179.png)
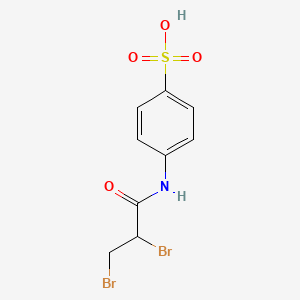
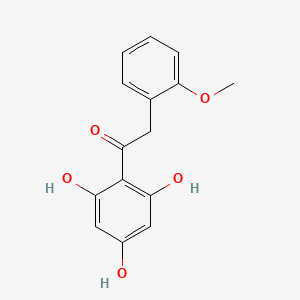
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
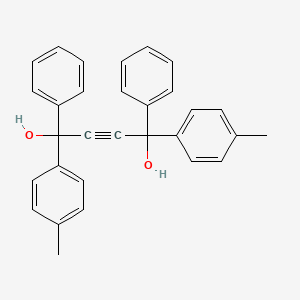
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![Stannane, tributyl[1-(methoxymethoxy)hexyl]-](/img/structure/B14313205.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
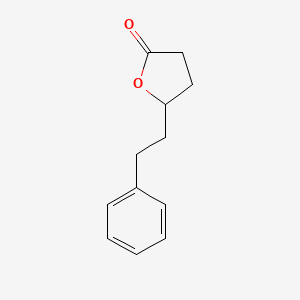
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
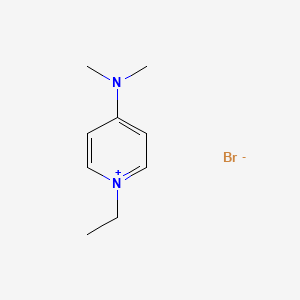
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
